Benzyl D-Glucuronate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

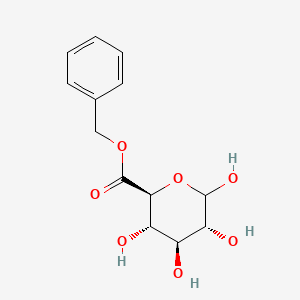

Benzyl D-Glucuronate is a useful research compound. Its molecular formula is C13H16O7 and its molecular weight is 284.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Glycobiology Research

Benzyl D-Glucuronate is primarily utilized in glycobiology for studying glycan structures and their interactions. It serves as a substrate in enzymatic assays to investigate glycan-processing enzymes, such as glucuronoyl esterases (GEs). These enzymes are crucial for understanding the metabolism of polysaccharides and their derivatives.

Case Study: Enzyme Activity Screening

A study demonstrated the use of this compound as a substrate for screening GEs. The enzymes showed activity on benzyl glucuronic acid, highlighting its utility in characterizing enzyme kinetics and substrate specificity. This application is vital for developing biotechnological processes involving biomass degradation and biofuel production .

Pharmaceutical Applications

This compound has implications in drug metabolism and pharmacokinetics. It participates in the glucuronidation pathway, a major phase II metabolic process that enhances the water solubility of drugs, facilitating their excretion.

Case Study: Synthesis of Drug Metabolites

In forensic science, this compound was used to synthesize glucuronic acid-conjugated metabolites of psychoactive substances like 4-bromo-2,5-dimethoxyphenethylamine (2C-B). The metabolites were analyzed using liquid chromatography/mass spectrometry (LC/MS), showcasing this compound's role in tracking drug metabolism in biological samples .

Industrial Applications

In industrial settings, this compound is employed in the production of glycan-related products. Its derivatives are explored for use in cosmetics and pharmaceuticals due to their surfactant properties.

Case Study: Biomass Degradation

Research has indicated that glucuronoyl esterases can utilize this compound to improve the saccharification of lignocellulosic biomass. This process is essential for biofuel production, as it enhances the breakdown of plant materials into fermentable sugars .

Synthesis and Analytical Methods

The synthesis of this compound involves protecting hydroxyl groups on D-glucuronic acid followed by benzylation. This compound can be synthesized through various methods, including catalytic hydrogenation for deprotecting groups after conjugation with target metabolites.

Table: Synthesis Methods Overview

| Method | Description |

|---|---|

| Protection & Benzylation | Protect hydroxyl groups on D-glucuronic acid; react with benzyl chloride |

| Catalytic Hydrogenation | Deprotecting groups post-synthesis using hydrogenation |

| Enzymatic Assays | Using BnGlcA as a substrate to screen for GE activity |

Propiedades

Fórmula molecular |

C13H16O7 |

|---|---|

Peso molecular |

284.26 g/mol |

Nombre IUPAC |

benzyl (2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C13H16O7/c14-8-9(15)11(20-12(17)10(8)16)13(18)19-6-7-4-2-1-3-5-7/h1-5,8-12,14-17H,6H2/t8-,9-,10+,11-,12?/m0/s1 |

Clave InChI |

MYEUFSLWFIOAGY-IHDQXYMRSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |

SMILES isomérico |

C1=CC=C(C=C1)COC(=O)[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)C2C(C(C(C(O2)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.